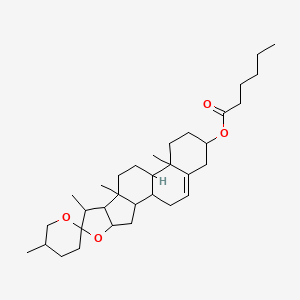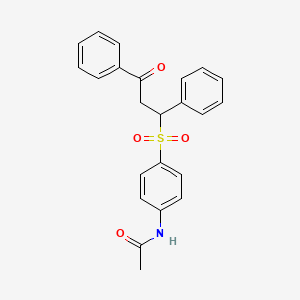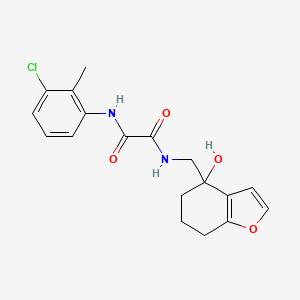
Spirost-5-en-3-yl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spirost-5-en-3-yl hexanoate is a chemical compound with the molecular formula C33H52O4 . It has an average mass of 512.764 Da and a mono-isotopic mass of 512.386536 Da . This compound is widely used in scientific research due to its unique chemical structure and favorable properties. It possesses diverse applications, such as drug synthesis, organic chemistry, and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of this compound consists of 33 carbon atoms, 52 hydrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms forms the unique structure of this compound, which contributes to its chemical properties and reactivity. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C33H52O4), average mass (512.764 Da), and mono-isotopic mass (512.386536 Da) . Other properties such as solubility, melting point, boiling point, and specific rotation may be found in specialized chemical databases or literature.科学的研究の応用
Neuroprotective Properties
Spirost-5-en-3-yl hexanoate, particularly in the form of (22R, 25R)-20α-spirost-5-en-3β-yl hexanoate (SP-233), has demonstrated significant neuroprotective properties. Research by Tillement et al. (2006) found that SP-233 protects neuronal cells against Abeta(1-42) toxicity. It binds to and inactivates the peptide, preventing the uncoupling of oxidative phosphorylation and thus shielding the cells from mitochondrial toxins. This property makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's (Tillement et al., 2006).
Anticancer Activity
Diosgenin, also known as (25R)-spirost-5-en-3β-ol, and its glycosides have shown antiproliferative activity on various cancer cell lines. Hernández-Vázquez et al. (2020) reported that diosgenin and its glycoside derivatives, like dioscin, exhibit notable anticancer properties, particularly against cervical cancer cells. They induce apoptosis and have a selective action, affecting cancer cells more than non-tumor cells, highlighting their potential in cancer therapy (Hernández-Vázquez et al., 2020).
Synthetic Applications
This compound compounds have been utilized in various synthetic applications. For example, research by Filatov et al. (2017) showed the preparation of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, indicating its utility in the synthesis of complex organic compounds with potential biological activities (Filatov et al., 2017).
Solar Cell Application
Spiro-linked molecules, including derivatives of this compound, have been explored in the context of solar cell technology. Driscoll et al. (2010) described the use of a spiro-linked molecule as a secondary absorber in solid-state excitonic solar cells, leading to increased efficiency and extended spectral response (Driscoll et al., 2010).
Alzheimer's Disease Treatment
Caprospinol, a derivative of this compound, has been investigated for its potential in treating Alzheimer's disease. Lecanu et al. (2009) highlighted caprospinol's neuroprotective properties, including its ability to bind to beta-amyloid and interact with mitochondrial respiratory chain components, providing a new direction in Alzheimer's disease therapeutics (Lecanu et al., 2009).
作用機序
Target of Action
Spirost-5-en-3-yl hexanoate, also known as SP-233, primarily targets the amyloid-beta (Aβ) peptides in neuronal cells . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their accumulation can lead to neuronal cell death .
Mode of Action
SP-233 interacts with Aβ peptides by binding to them and inactivating the peptide . This interaction blocks the mitochondrial uptake of Aβ in neuronal cells, thereby preventing Aβ-induced impairment of mitochondrial function .
Biochemical Pathways
The primary biochemical pathway affected by SP-233 is the mitochondrial respiratory chain . Aβ peptides have been shown to uncouple this chain, leading to the opening of the membrane permeability transition (MPT) pore and subsequent cell death . SP-233 reverses this effect by binding to and inactivating Aβ peptides, thereby preserving the integrity of the mitochondrial respiratory chain .
Result of Action
The binding and inactivation of Aβ peptides by SP-233 result in the prevention of Aβ-induced impairment of mitochondrial function . This leads to the preservation of neuronal cell health and function, as the toxic effects of Aβ peptides are mitigated .
Action Environment
The action of SP-233 is influenced by the cellular environment, particularly the presence of Aβ peptides. The compound’s efficacy in preventing Aβ-induced toxicity suggests it remains stable and active in the neuronal cellular environment . .
生化学分析
Biochemical Properties
Spirost-5-en-3-yl hexanoate has been shown to interact with various biomolecules. It has been reported to bind to and inactivate the peptide Aβ1–42, which is known to uncouple the mitochondrial respiratory chain and promote the opening of the membrane permeability transition (MPT) pore . This interaction has been observed to partially reverse the decrease in the mitochondrial respiratory coefficient caused by picomolar concentrations of Aβ1–42 .
Cellular Effects
In terms of cellular effects, this compound has been found to protect neuronal cells against Aβ1–42 toxicity . It blocks the mitochondrial uptake of Aβ in neuronal cells and prevents Aβ-induced impairment of mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the peptide Aβ1–42, thereby inactivating it . This binding interaction prevents the uncoupling of oxidative phosphorylation induced by carbonyl cyanide 3-chlorophenylhydrazone on isolated mitochondria . These results suggest a direct effect of this compound on the MPT .
Temporal Effects in Laboratory Settings
It has been observed that the compound can reverse the decrease in the mitochondrial respiratory coefficient caused by Aβ1–42 over time .
特性
IUPAC Name |
(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOZFSWFUBLCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2928732.png)


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)



![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)


